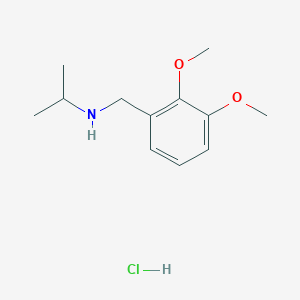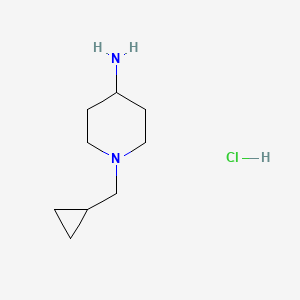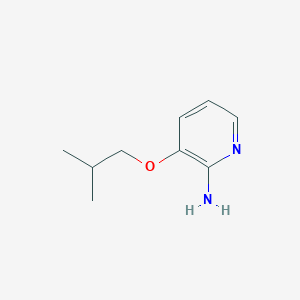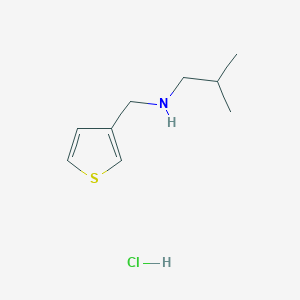amine hydrochloride CAS No. 1158388-67-0](/img/structure/B3085920.png)
[(4-Ethylphenyl)methyl](propan-2-yl)amine hydrochloride
Vue d'ensemble
Description
“(4-Ethylphenyl)methylamine hydrochloride” is a chemical compound with the CAS number 940355-04-4 . It has a molecular weight of 177.29 .
Molecular Structure Analysis
The molecular formula of “(4-Ethylphenyl)methylamine hydrochloride” is C12H19N . This indicates that the molecule consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethylphenyl)methylamine hydrochloride” include a molecular weight of 177.29 . Unfortunately, other specific properties such as boiling point, density, and solubility were not found .Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites and Tobacco Research
This study focuses on the measurement of human urinary carcinogen metabolites, providing important information about tobacco and cancer. The review discusses methods for quantifying various carcinogens and their metabolites in the urine of smokers and those exposed to environmental tobacco smoke. It emphasizes the utility of these assays for information about carcinogen dose, exposure, and metabolism in humans. Although not directly about the compound of interest, the methodologies for detecting carcinogenic metabolites could be relevant for studying potential carcinogenic properties of related compounds (Hecht, 2002).
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
This review assesses the formation, environmental fate, and toxicity of chemical warfare agent degradation products, relevant to environmental and occupational health. While the specific compound is not discussed, the degradation processes of various agents, including their environmental persistence and toxicity, may offer insights into potential environmental impacts and degradation pathways of similar amine-related compounds (Munro et al., 1999).
Hydroaminomethylation of Oleochemicals
This review explores the hydroaminomethylation (HAM) of vegetable oils, detailing reaction conditions and developments in the field. It discusses the grafting of various amines onto alkyl chains, producing a range of bio-based products. The focus on functionalizing compounds through HAM processes could provide a framework for synthesizing and studying compounds like “(4-Ethylphenyl)methylamine hydrochloride” in the context of creating bio-based materials with industrial potential (Vanbésien et al., 2018).
Antitubercular Activity of Derivatives
A review focusing on the antitubercular activity of various derivatives, including 2-isonicotinoylhydrazinecarboxamide and related compounds, provides insights into the design and optimization of new leads for anti-TB compounds. Although the direct connection to “(4-Ethylphenyl)methylamine hydrochloride” is not made, the methodologies and findings could be relevant for exploring the biological activity of similar compounds (Asif, 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11-5-7-12(8-6-11)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOJUHPFUDHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)


![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
amine hydrochloride](/img/structure/B3085882.png)
amine hydrochloride](/img/structure/B3085898.png)
amine hydrochloride](/img/structure/B3085915.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3085934.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)

